Enhanced Acidity (pKa) Relative to 4-Hydroxybenzoic Acid
2-Chloro-4-hydroxybenzoic acid exhibits significantly enhanced acidity compared to its non-halogenated analog, 4-hydroxybenzoic acid. The presence of the ortho-chloro group exerts a strong electron-withdrawing inductive effect, stabilizing the conjugate base and lowering the pKa. The target compound has a reported pKa of 3.44, whereas 4-hydroxybenzoic acid has a pKa of approximately 4.54 [1]. This represents a roughly 12.6-fold increase in acidity (ΔpKa ≈ 1.1).
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.44 |
| Comparator Or Baseline | 4-Hydroxybenzoic acid: pKa = 4.54 |
| Quantified Difference | ΔpKa ≈ -1.1 (Target is more acidic) |
| Conditions | Predicted value at 25°C; comparable conditions |
Why This Matters
The lower pKa means 2-chloro-4-hydroxybenzoic acid will be predominantly ionized at physiological pH (~7.4), whereas 4-hydroxybenzoic acid will be less so, directly impacting solubility, membrane permeability, and potential for salt formation in pharmaceutical and agrochemical development.
- [1] Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from https://en.wikipedia.org/wiki/4-Hydroxybenzoic_acid View Source
